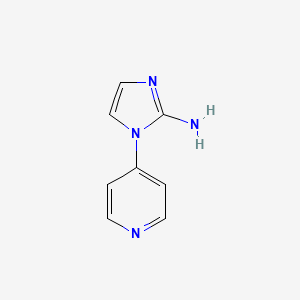

1-(Pyridin-4-yl)-1H-imidazol-2-amine

Description

BenchChem offers high-quality 1-(Pyridin-4-yl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-4-yl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-4-ylimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-11-5-6-12(8)7-1-3-10-4-2-7/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXJPWSHAXPSBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: N-(Pyridin-4-yl)-2-aminoimidazole Scaffold Medicinal Chemistry

[1]

Abstract

The N-(Pyridin-4-yl)-2-aminoimidazole scaffold represents a privileged chemotype in modern medicinal chemistry, bridging the gap between kinase inhibition in oncology and non-microbicidal biofilm dispersion in infectious disease.[1] This guide provides a rigorous technical analysis of the scaffold's physicochemical properties, synthetic accessibility, and structure-activity relationships (SAR). Unlike fused imidazopyridines, this bi-aryl system offers unique torsional freedom and hydrogen-bonding vectors critical for interacting with ATP-binding pockets and bacterial response regulators.[1]

Physicochemical Profile & Structural Logic[1]

The Core Architecture

The scaffold consists of a 2-aminoimidazole (2-AI) core linked via the exocyclic nitrogen to a pyridine ring (specifically the C4 position).[1] This connectivity creates a 2-(pyridin-4-ylamino)imidazole system.[1]

-

Tautomeric Versatility: The 2-aminoimidazole ring exists in equilibrium between the amino and imino forms. Substitution with an electron-deficient pyridine ring at the exocyclic nitrogen stabilizes the imino character, increasing the acidity of the ring NH.

-

pKa Modulation: The pyridine nitrogen (pKa ~5.2) serves as a tunable basic center. The 2-aminoimidazole moiety is highly polar; however, N-arylation significantly reduces the basicity of the exocyclic amine, making the molecule neutral at physiological pH, which improves membrane permeability (LogD).

-

H-Bonding Vectors:

-

Donor (D): The imidazole ring NH (or exocyclic NH in the amino tautomer).[1]

-

Acceptor (A): The imidazole N3 and the pyridine nitrogen.

-

Motif: This D-A-D or D-A arrangement is a classic "hinge-binding" motif for kinase ATP pockets (e.g., p38 MAPK, VEGFR, ALK).

-

The "Oroidin" Connection

This scaffold is a synthetic evolution of Oroidin , a marine alkaloid from Agelas sponges. While Oroidin is metabolically unstable and synthetically complex, the N-(pyridin-4-yl)-2-aminoimidazole retains the key pharmacophore—the guanidine-like motif embedded in an aromatic system—necessary for disrupting bacterial biofilm formation without inducing resistance.[1]

Synthetic Methodologies

The construction of this scaffold requires navigating the nucleophilicity of the imidazole and the electrophilicity of the pyridine. Two primary routes are field-validated.[1]

Route A: De Novo Cyclization (The Hantzsch/Marckwald Approach)

This is the preferred route for generating diverse C4/C5-substituted imidazoles.[1] It involves the condensation of an N-(pyridin-4-yl)guanidine with an

-

Mechanism: The endocyclic nitrogen of the guanidine attacks the

-carbon of the ketone (SN2), followed by cyclodehydration. -

Regioselectivity: Generally favors the formation of the 1-H imidazole (N-unsubstituted ring nitrogen) if the guanidine is monosubstituted.[1]

Route B: Metal-Catalyzed Coupling (Buchwald-Hartwig)

Used when the 2-aminoimidazole core is already established or complex.[1]

-

Reagents: 2-aminoimidazole + 4-chloropyridine (or 4-bromopyridine).[1]

-

Catalyst: Pd2(dba)3 with Xantphos or BrettPhos.[1]

-

Challenge: The 2-aminoimidazole is a bidentate ligand that can poison the catalyst. Protection of the ring nitrogen (e.g., with SEM or Boc) is often required.

Experimental Protocol: De Novo Synthesis (Route A)

Target: 4-phenyl-N-(pyridin-4-yl)-1H-imidazol-2-amine[1]

-

Preparation of N-(pyridin-4-yl)guanidine:

-

Dissolve 4-aminopyridine (10 mmol) in mild acid (HCl/dioxane).

-

Add cyanamide (

, 12 mmol) or S-methylisothiourea.[1] -

Reflux at 100°C for 12 hours.

-

Note: This step often requires high temperatures; microwave irradiation (150°C, 30 min) improves yield.

-

-

Cyclization:

-

To the crude guanidine salt in DMF (10 mL), add 2-bromoacetophenone (10 mmol).

-

Stir at 80°C for 4 hours.

-

Critical Step: The intermediate is often a hydrobromide salt. Neutralize with saturated

to precipitate the free base.

-

-

Purification:

-

The product often precipitates upon cooling/neutralization. Recrystallize from EtOH/Water.

-

Yield expectation: 60-75%.[1]

-

Visualization of Synthetic Logic

Caption: Convergent synthesis of the scaffold via guanylation of aminopyridine followed by Hantzsch-type cyclization with alpha-bromoketones.

Medicinal Chemistry Applications & SAR

Therapeutic Area 1: Kinase Inhibition (Oncology)

The scaffold functions as an ATP-competitive inhibitor.[1]

-

Binding Mode: The pyridine nitrogen often acts as a solvent-front interaction point or picks up a specific water-mediated H-bond.[1] The 2-aminoimidazole core binds to the hinge region (Glu/Cys residues).[1]

-

SAR Insight:

-

C4/C5 Substitution: Bulky aryl groups at C4 (phenyl, naphthyl) occupy the hydrophobic back-pocket (Gatekeeper region).[1]

-

Pyridine Modification: Substitution at the 2-position of the pyridine (e.g., methyl, amino) can induce atropisomerism or lock the conformation to improve selectivity.

-

Therapeutic Area 2: Biofilm Dispersion (Infectious Disease)

This is the "non-antibiotic" application. Unlike antibiotics that kill bacteria (selecting for resistance), these compounds trigger a phenotypic switch from the sessile (biofilm) state to the planktonic (free-floating) state.[1]

-

Mechanism: They antagonize "Response Regulators" (RRs) in two-component systems (e.g., QseC/B, BfmR/S) that control biofilm genes.[1]

-

SAR Insight:

-

N-Substitution: The N-(pyridin-4-yl) group mimics the electronic properties of the natural bromopyrrole found in Oroidin but with improved solubility.[1]

-

Lipophilicity: Adding a long alkyl chain or a hydrophobic aryl group at the imidazole C4 position drastically increases potency against P. aeruginosa and A. baumannii biofilms.

-

Quantitative Data Summary

| Feature | Kinase Inhibitor Optimization | Biofilm Disperser Optimization |

| Core Role | Hinge Binder (H-bond D/A) | Response Regulator Antagonist |

| Pyridine Role | Solvent interaction / Solubilizing group | Electronic mimic of pyrrole / Target binding |

| C4-Substituent | Rigid Aryl (Phenyl, Indazole) | Flexible Alkyl or Aryl |

| Key Property | High Selectivity, Low LogP | Moderate Lipophilicity (LogP ~3-4) |

| Example Target | p38 MAPK, VEGFR2, ALK | P. aeruginosa (PAO1), S. aureus |

Biological Signaling Pathway (Biofilm)[1]

Caption: Mechanism of action for biofilm dispersion. The scaffold inhibits the Response Regulator (RR), preventing the transcription of biofilm-maintaining genes.

References

-

Richards, J. J., & Melander, C. (2008).[2] Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues.[1][2][3][4][5] Organic & Biomolecular Chemistry, 6(8), 1356-1363. Link

-

Garrison, A. T., & Melander, C. (2014). Antimicrobial Resistance: 2-Aminoimidazoles as a Prime Example of the "Anti-Virulence" Strategy. Current Topics in Medicinal Chemistry, 14(2), 2651-2664. Link

-

Thompson, R., et al. (2012). Discovery of a new structural class of cyclin-dependent kinase inhibitors, aminoimidazo[1,2-a]pyridines (Comparative structural analysis). Molecular Cancer Therapeutics. Link

-

Sivakumar, P. M., et al. (2021). Role of Pyridine Scaffolds in Medicinal Chemistry: A Review. Molecules, 26(11). Link[1]

-

Žukauskaitė, A., et al. (2023). Synthesis and Antibiofilm Activity of 2-Aminoimidazole Derivatives. Pharmaceuticals.[6][7][8][9][10] Link[1]

Sources

- 1. Discovery of Biofilm-Inhibiting Compounds to Enhance Antibiotic Effectiveness Against M. abscessus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activity of Pt(II) and Pt(IV) complexes with 5-methyl-5(4-pyridyl)-2,4-imidazolidenedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 9. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

An In-Depth Technical Guide to the Biological Activity of N-aryl-2-aminoimidazole Kinase Inhibitors

Protein kinases are fundamental orchestrators of cellular signaling, catalyzing the phosphorylation of substrate proteins and thereby regulating nearly every aspect of cell life, from proliferation and differentiation to metabolism and apoptosis.[1] Given their central role, dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3] The development of small molecule kinase inhibitors has consequently revolutionized therapeutic strategies in oncology and beyond.[1]

Among the myriad of chemical scaffolds explored, the 2-aminoimidazole moiety has emerged as a "privileged" structure in medicinal chemistry.[4] Originally identified in alkaloids isolated from marine sponges, this heterocyclic core is a key structural element in a wide range of bioactive molecules.[4][5] The N-aryl-2-aminoimidazole scaffold, in particular, has proven to be a versatile and potent template for the design of inhibitors targeting various kinase families. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the biological activity of these compounds, focusing on their mechanism of action, structure-activity relationships (SAR), and the comprehensive experimental workflow required for their evaluation from initial hit to preclinical candidate.

Core Mechanism of Action: Targeting the ATP-Binding Cleft

The vast majority of N-aryl-2-aminoimidazole inhibitors function as ATP-competitive inhibitors, often classified as Type I or Type II inhibitors.[1] They achieve their inhibitory effect by occupying the ATP-binding pocket within the kinase domain, thereby preventing the binding of the endogenous ATP substrate and halting the phosphotransfer reaction.

The binding is typically characterized by a set of key interactions:

-

Hinge Binding: The 2-aminoimidazole core is adept at forming one or more critical hydrogen bonds with the "hinge" region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[2] This interaction is essential for anchoring the inhibitor within the active site.

-

Hydrophobic Pockets: The N-aryl substituent extends into adjacent hydrophobic regions of the ATP pocket. The specific interactions within these pockets are a primary determinant of both potency and selectivity.

-

Gatekeeper Residue Interaction: The "gatekeeper" residue controls access to a deeper hydrophobic pocket. The size and nature of this residue vary significantly across the kinome, and designing inhibitors that exploit these differences is a key strategy for achieving selectivity.[2]

-

DFG Motif Conformation: Type II inhibitors distinguish themselves by binding to the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly motif at the start of the activation loop is flipped. This exposes an additional allosteric pocket adjacent to the ATP site, which can be occupied by the inhibitor, often leading to higher selectivity.[1]

The following diagram illustrates a simplified, canonical kinase signaling pathway that is frequently targeted by such inhibitors.

Caption: A simplified MAPK signaling cascade often targeted by kinase inhibitors.

Structure-Activity Relationship (SAR): A Chemist's Guide to Potency and Selectivity

The biological activity of N-aryl-2-aminoimidazole inhibitors is exquisitely sensitive to their substitution patterns. Medicinal chemistry campaigns systematically modify the core structure to optimize potency, selectivity, and pharmacokinetic properties.[6][7]

-

N-Aryl Group: Modifications to the aryl ring are paramount for tuning activity. Substituents that can access and form favorable interactions with hydrophobic pockets or specific residues (like the gatekeeper) can dramatically increase potency. For example, in studies on Src family kinase (SFK) inhibitors, adding hydroxyl groups to the phenyl ring resulted in IC50 values in the low nanomolar range.[6]

-

2-Amino Group: This group is often a key part of the hinge-binding motif. Its basicity and steric profile can be modulated, though it is often less tolerant of large substitutions than other parts of the scaffold.

-

Imidazole Core: Substitutions on the imidazole ring itself can influence the electronic properties of the molecule and provide additional vectors for interacting with the kinase. For instance, N-aryl-2-aminothiazoles, a closely related scaffold, have been developed as potent pan-CDK inhibitors.[8]

The following table summarizes representative SAR data for a series of 4-aminoimidazole derivatives targeting Src, illustrating how minor structural changes lead to significant differences in inhibitory activity.[6]

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Side Chain) | Src IC50 (nM) | Fyn IC50 (nM) | Lyn IC50 (nM) | Yes IC50 (nM) |

| Hit 2 | H | -CONH2 | 220 | 689 | 1300 | 167 |

| 4g | 2-OH | -CONH2 | 40 | 130 | 150 | 30 |

| 4j | 3-OH | -COOCH3 | 40 | 110 | 150 | 30 |

| 4k | 3-OH | -CONH2 | 40 | 120 | 150 | 30 |

| 4l | 4-OH | -CONH2 | 60 | 180 | 190 | 40 |

Data synthesized from Martelli et al., 2018.[6]

A Validated Workflow for Assessing Biological Activity

Evaluating a novel kinase inhibitor is a multi-stage process designed to build a comprehensive profile of its potency, selectivity, and cellular efficacy. This workflow ensures that only the most promising compounds advance, saving time and resources.

Caption: High-level workflow for N-aryl-2-aminoimidazole kinase inhibitor evaluation.

Phase 1: In Vitro Biochemical Assays

The first step is to determine if the compound can inhibit the purified kinase enzyme in a cell-free system. The primary output is the IC50 value: the concentration of inhibitor required to reduce enzyme activity by 50%.[9]

Causality Behind Experimental Choices: Biochemical assays are essential for initial screening because they isolate the interaction between the inhibitor and its direct target, free from confounding cellular factors like membrane permeability or metabolism.[10] This provides a clean measure of intrinsic potency. The choice between assay formats often depends on throughput needs, safety considerations, and the specific nature of the kinase.[11]

| Assay Type | Principle | Pros | Cons |

| Radiometric | Measures incorporation of radioactive phosphate ([³²P]) from ATP into a substrate.[9] | Gold standard, highly sensitive, direct measurement. | Safety concerns (radioactivity), low throughput, disposal issues. |

| Luminescence | Measures the amount of ATP remaining after the kinase reaction (e.g., ADP-Glo).[12] | High throughput, non-radioactive, sensitive. | Indirect measurement, potential for compound interference with luciferase. |

| Fluorescence | Uses fluorescently labeled substrates or antibodies to detect phosphorylation (e.g., FRET, FP).[11] | High throughput, non-radioactive, homogenous formats available. | Potential for compound autofluorescence, requires specific reagents. |

Protocol: Radiometric [γ-³²P]ATP Filter Binding Assay

This protocol describes a standard method for determining the IC50 of an inhibitor against a purified serine/threonine kinase.[9][12]

Objective: To measure the potency of an N-aryl-2-aminoimidazole compound by quantifying its ability to inhibit the transfer of a radiolabeled phosphate group to a peptide substrate.

Materials:

-

Purified, active kinase enzyme.

-

Specific peptide substrate for the kinase.

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol).

-

Non-radiolabeled ("cold") ATP.

-

Test inhibitor, serially diluted in DMSO.

-

Phosphocellulose filter paper (e.g., P81).

-

Stop solution (e.g., 75 mM phosphoric acid).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a working solution of ATP by mixing cold ATP and [γ-³²P]ATP to achieve a final concentration equal to the Km(ATP) of the kinase. Causality: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors and allows for more comparable IC50 values across different studies.[9]

-

Compound Plating: In a 96-well plate, add 2 µL of serially diluted inhibitor to the appropriate wells. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "background" controls.

-

Initiate Reaction: Prepare a master mix containing kinase buffer, DTT, peptide substrate, and the kinase enzyme. Add 23 µL of this master mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Start Phosphorylation: Add 25 µL of the ATP working solution to each well to start the reaction. The final reaction volume is 50 µL. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction & Capture Substrate: Stop the reaction by spotting 40 µL from each well onto a sheet of phosphocellulose filter paper. The positively charged paper binds the phosphorylated peptide substrate, while the negatively charged ATP is washed away.

-

Wash Filters: Immediately place the filter paper in a bath of stop solution (75 mM phosphoric acid). Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

-

Quantify Radioactivity: Air dry the filter paper, cut out the individual spots, and place them in scintillation vials with scintillation fluid. Measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Subtract the average background CPM from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control: % Inhibition = 100 * (1 - (Sample CPM / DMSO Control CPM)).

-

Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Phase 2: Cellular Assays

A potent inhibitor in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations.[10] Cellular assays are therefore a critical secondary step to confirm that the compound engages its target in a living cell and produces the desired biological effect.[13]

Key Cellular Assay Types:

-

Target Engagement Assays: These assays confirm that the inhibitor physically binds to its target kinase inside the cell. The NanoBRET™ Target Engagement assay is a prominent example, measuring compound binding via bioluminescence resonance energy transfer.[10][13]

-

Cellular Phosphorylation Assays: These assays measure the functional outcome of kinase inhibition by quantifying the phosphorylation level of a known downstream substrate of the target kinase.[10]

-

Cell Proliferation/Viability Assays: These assays determine the ultimate phenotypic effect of kinase inhibition, such as preventing the growth of cancer cells.[13]

Protocol: Western Blot for Substrate Phosphorylation

Objective: To determine if an N-aryl-2-aminoimidazole inhibitor reduces the phosphorylation of a target kinase's substrate in intact cells.

Materials:

-

Cell line known to have an active signaling pathway involving the target kinase.

-

Complete cell culture medium.

-

Test inhibitor dissolved in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-ERK).

-

Primary antibody for the total substrate protein (e.g., anti-total-ERK) as a loading control.

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Workflow Diagram:

Caption: Step-by-step workflow for a Western Blotting experiment.

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat cells with increasing concentrations of the N-aryl-2-aminoimidazole inhibitor for a predetermined time (e.g., 1-2 hours). Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation to remove cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. Causality: Equal protein loading is critical for accurately comparing phosphorylation levels between different treatment conditions.

-

SDS-PAGE and Transfer: Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20 µg). Separate the proteins by size via SDS-PAGE, then transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with the primary antibody against the phosphorylated substrate.

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imager.

-

-

Stripping and Re-probing: To ensure observed changes are not due to protein degradation, strip the first antibody from the membrane and re-probe with an antibody against the total, non-phosphorylated form of the substrate.

-

Data Analysis: Use densitometry software to quantify the band intensity for both the phospho- and total-protein signals. Calculate the ratio of phospho- to total-protein for each sample and normalize to the DMSO control to determine the dose-dependent inhibition of substrate phosphorylation.

Conclusion and Future Directions

The N-aryl-2-aminoimidazole scaffold represents a highly validated and fruitful starting point for the development of novel kinase inhibitors. Its modular nature allows for extensive SAR exploration to achieve high potency and selectivity against a wide range of kinase targets. A rigorous and logical experimental cascade, progressing from clean biochemical assays to complex cellular and in vivo models, is essential to fully characterize the biological activity of these compounds and identify promising candidates for clinical development. As our understanding of kinase signaling networks deepens, these versatile inhibitors will undoubtedly continue to play a significant role in the advancement of precision medicine.

References

-

Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). Ludwig-Maximilians-Universität München. Retrieved February 26, 2026, from [Link]

-

In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. Retrieved February 26, 2026, from [Link]

-

Cell-Based In Vitro Kinase Assay Services. (n.d.). Reaction Biology. Retrieved February 26, 2026, from [Link]

-

Wiese, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8781. [Link]

-

Lavoie, H., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 106. [Link]

-

Gibson, A. E., et al. (2004). Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2953-2957. [Link]

-

Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved February 26, 2026, from [Link]

-

Briers, Y., et al. (2014). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 19(12), 21124-21140. [Link]

-

Huigens, R. W., et al. (2010). Identification of aryl 2-aminoimidazoles as biofilm inhibitors in Gram-negative bacteria. Bioorganic & Medicinal Chemistry Letters, 20(12), 3626-3629. [Link]

-

Martelli, A., et al. (2018). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. Molecules, 23(9), 2369. [Link]

-

Johnson, D. S., et al. (2021). Discovery, Structure-Activity Relationships, and In Vivo Evaluation of Novel Aryl Amides as Brain Penetrant Adaptor Protein 2-Associated Kinase 1 (AAK1) Inhibitors for the Treatment of Neuropathic Pain. Journal of Medicinal Chemistry, 64(15), 11090-11128. [Link]

-

Charton, J., et al. (2015). Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. European Journal of Medicinal Chemistry, 92, 72-88. [Link]

-

Kaczor, A. A., et al. (2013). 2-Aminoimidazoles in medicinal chemistry. Current Medicinal Chemistry, 20(34), 4245-4264. [Link]

-

European Journal of Medicinal Chemistry. (2024, April 2). ePrints Soton. Retrieved February 26, 2026, from [Link]

-

Mohamed, M. (2022). Fluorescent Cellular assays For Kinase inhibitors. Huskie Commons. Retrieved February 26, 2026, from [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 26, 2026, from [Link]

-

Thompson, R. J., et al. (2016). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 10, 3329-3338. [Link]

-

Ali, S., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6959. [Link]

-

2-Aminoimidazoles in Medicinal Chemistry. (2025, August 8). ResearchGate. Retrieved February 26, 2026, from [Link]

-

N-Aryl-2-amino Benzimidazoles Retain Their Antiplasmodial Activity... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Kumar, P., et al. (1989). Pharmacokinetic studies of amino acid analogues of 2-nitroimidazole, new hypoxic cell radiosensitizers. International Journal of Radiation Oncology, Biology, Physics, 17(1), 129-136. [Link]

-

Hovhannisyan, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]

-

Nishiguchi, N., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 156-160. [Link]

-

Drug Discovery - Inhibitor. (n.d.). Chemical-Knomics. Retrieved February 26, 2026, from [Link]

-

van Nuland, M., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. Cancers, 15(7), 2154. [Link]

-

New horizons in next-generation small molecule kinase inhibitors. (2016, June 16). Drug Target Review. Retrieved February 26, 2026, from [Link]

-

Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small. (2018). JADPRO. Retrieved February 26, 2026, from [Link]

-

van Leeuwen, R. W. F., et al. (2015). Clinically relevant drug interactions with multikinase inhibitors: a review. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 553-565. [Link]

-

Ishida, T., & Atobe, S. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceuticals, 16(5), 735. [Link]

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of N-aryl-2-aminothiazoles: potent pan inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 13. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Notes & Protocols: Strategic Execution of Buchwald-Hartwig Coupling for 2-Aminoimidazole Arylation

Authored for Researchers, Scientists, and Drug Development Professionals

The N-arylated 2-aminoimidazole scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of clinically relevant molecules, including kinase inhibitors and other targeted therapeutics. The ability to precisely install aryl groups onto the 2-aminoimidazole core is therefore of paramount importance. The Buchwald-Hartwig amination stands out as one of the most powerful and versatile methods for forging the requisite carbon-nitrogen (C-N) bonds.[1][2][3]

However, the 2-aminoimidazole substrate presents unique challenges. Its structure contains multiple nucleophilic nitrogen atoms—the two endocyclic imidazole nitrogens and the exocyclic primary amine—leading to potential regioselectivity issues. Furthermore, nitrogen-rich heterocycles can act as inhibitors to the palladium catalyst, complicating reaction optimization.[4][5][6]

This guide provides an in-depth analysis of the critical parameters governing the successful and selective N-arylation of the exocyclic amino group of 2-aminoimidazoles. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to troubleshoot and adapt these protocols for their specific synthetic challenges.

Mechanistic Framework: The Catalytic Cycle and Substrate-Specific Hurdles

A foundational understanding of the Buchwald-Hartwig catalytic cycle is essential for rational protocol design. The reaction proceeds through a sequence of well-defined organometallic transformations.[1][7][8]

The General Catalytic Cycle:

-

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a pre-formed Pd(0) source is used directly.[7][9]

-

Oxidative Addition: The active L-Pd(0) complex (where L is the supporting ligand) undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl intermediate. This is often the rate-determining step.[1][7]

-

Amine Coordination & Deprotonation: The 2-aminoimidazole coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[1][7][10]

-

Reductive Elimination: The C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[1][7]

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Controlling Regioselectivity: For 2-amino(benz)imidazoles, the key challenge is to direct the arylation exclusively to the exocyclic C2-amino group over the endocyclic N1/N3 nitrogens. Research has demonstrated that catalyst selection is paramount. Palladium-based systems, particularly with bulky biarylphosphine ligands, have been shown to selectively arylate the primary amino group.[4][6] In contrast, copper-catalyzed conditions can favor arylation at the N1 position, providing an orthogonal synthetic route to the other major regioisomer.[4][6] This guide will focus exclusively on the palladium-catalyzed protocol for exocyclic amine arylation.

Core Components: A Guide to Rational Parameter Selection

The success of the Buchwald-Hartwig coupling hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.

| Component | Role & Rationale | Recommended Choices for 2-Aminoimidazole Arylation |

| Palladium Source | Serves as the precatalyst that generates the active Pd(0) species. | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) is a common and effective Pd(0) source. Pd(OAc)₂ (Palladium(II) acetate) is also widely used but requires in situ reduction. Modern, air-stable palladacycle precatalysts (e.g., G3/G4 precatalysts) can offer higher activity and reproducibility.[9][11] |

| Ligand | A critical determinant of catalyst activity and stability. Bulky, electron-rich phosphine ligands accelerate both the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[1] | Biaryl Monophosphine Ligands are the state-of-the-art. For 2-amino(benz)imidazole substrates, DavePhos (L1 in the cited reference) has proven highly effective.[6] Other common choices include XPhos , RuPhos , and BrettPhos .[7][12] |

| Base | Facilitates the deprotonation of the amine coordinated to the palladium center, which is necessary for the formation of the key palladium-amido intermediate.[10][13] | K₃PO₄ (Potassium phosphate) is the optimal choice for selective arylation of the 2-amino group, providing a balance of sufficient basicity with excellent functional group tolerance.[4][6] Stronger bases like NaOt-Bu can lead to side reactions and lower selectivity with this substrate class. Weaker bases like Cs₂CO₃ may also be effective but often require higher temperatures.[7][12] |

| Solvent | Provides the medium for the reaction, affecting solubility of reagents and intermediates, and influencing reaction rates. | Aprotic polar solvents are generally preferred. t-BuOH (tert-Butanol) and Dioxane have been shown to be highly effective for this specific transformation.[4][12] Toluene is another common choice.[7] It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation.[11] |

Detailed Experimental Protocol: N-Arylation of 2-Aminobenzimidazole

This protocol is adapted from validated literature procedures for the chemoselective palladium-catalyzed arylation of the exocyclic amino group of 2-aminobenzimidazoles.[4][6]

Materials & Reagents:

-

2-Aminobenzimidazole (1.0 mmol, 1.0 equiv)

-

Aryl Bromide (1.1 mmol, 1.1 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 0.01 equiv, 1 mol%)

-

DavePhos (or similar biarylphosphine ligand, e.g., XPhos) (0.02 mmol, 0.02 equiv, 2 mol%)

-

K₃PO₄ (Potassium phosphate, finely ground) (1.5 mmol, 1.5 equiv)

-

Anhydrous tert-Butanol (t-BuOH) or Dioxane (3-5 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Experimental Workflow:

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-aminobenzimidazole (1.0 mmol), the aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.01 mmol), the biarylphosphine ligand (0.02 mmol), and finely ground K₃PO₄ (1.5 mmol).

-

Inerting the Atmosphere: Seal the Schlenk tube with a septum or screw cap. Evacuate the tube under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add anhydrous, degassed t-BuOH or dioxane (3-5 mL) to the tube via a syringe.

-

Reaction Execution: Place the sealed tube into a preheated oil bath set to 120 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 5-24 hours).

-

Workup: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

-

Filtration: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (20 mL) and filter it through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-2-aminobenzimidazole product.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Inactive Catalyst: Oxygen or water contamination. | Ensure all reagents are dry, the solvent is anhydrous, and the system is thoroughly purged with an inert gas.[11] |

| Poor Ligand Choice: Ligand is not suitable for the specific substrate combination. | Switch to a different bulky biarylphosphine ligand (e.g., from DavePhos to XPhos or RuPhos). | |

| Insufficient Temperature: Reaction is too slow at the set temperature. | Incrementally increase the temperature (e.g., from 110 °C to 130 °C), but be mindful of potential substrate decomposition. | |

| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. | This can result from a competing β-hydride elimination pathway.[11] Ensure the correct ligand is used; bidentate ligands were first developed to suppress this, but modern bulky monophosphines are also effective.[1][11] |

| N1-Arylation: The reaction occurs on the imidazole ring instead of the exocyclic amine. | This indicates the Pd-catalyst system is not providing sufficient selectivity. Re-confirm the use of a bulky biarylphosphine ligand and K₃PO₄ as the base. If N1-arylation persists, consider lowering the reaction temperature. For deliberate N1-arylation, a switch to a copper-based catalyst system is recommended.[4][6] | |

| Dark, Tar-like Reaction | Catalyst Decomposition: The catalyst may be unstable at the reaction temperature. | Lower the catalyst loading or the reaction temperature. Ensure the ligand-to-palladium ratio is appropriate (typically 2:1 for L:Pd). |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated 2-aminoimidazoles. Achieving high yields and excellent chemoselectivity for the exocyclic amine is not a matter of chance but a result of deliberate, informed choices. The selection of a bulky, electron-rich biarylphosphine ligand in combination with a moderately strong inorganic base like potassium phosphate is critical for directing the arylation away from the endocyclic nitrogens. By adhering to rigorous anhydrous and oxygen-free conditions and following the detailed protocols provided, researchers can reliably access these valuable molecular scaffolds for application in drug discovery and development.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]

-

palladium-catalyzed arylation of n-aminoimidazol-2-ones towards synthesis of constrain - Semantic Scholar. [Link]

-

General mechanism of Buchwald‐Hartwig reactions. - ResearchGate. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Effect of solvent on Buchwald coupling of 2 and 3. a - ResearchGate. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

-

Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]

-

Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC. [Link]

-

Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products | Organic Letters - ACS Publications. [Link]

-

Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - DSpace@MIT. [Link]

-

The Buchwald–Hartwig Amination After 25 Years - ResearchGate. [Link]

-

Scope and limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides - PubMed. [Link]

-

Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

-

The Buchwald-Hartwig Amination After 25 Years - PubMed. [Link]

-

MIT Open Access Articles Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. [Link]

-

Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. [Link]

-

Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. [Link]

-

Palladium-catalyzed N-arylation of 2-aminothiazoles - PubMed - NIH. [Link]

-

Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... - ResearchGate. [Link]

-

Palladium-Catalyzed N-Arylation of 2-Aminothiazoles - PMC. [Link]

-

(PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

-

Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. [Link]

-

Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. [Link]

-

Synthesis of 2-Arylindoles via Tandem Radical Cylization - Organic Chemistry Portal. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Completely N[superscript 1]-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib [dspace.mit.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. jk-sci.com [jk-sci.com]

Preparation of 1-aryl-1H-imidazol-2-amines via cyanamide condensation

An Application Guide for the Synthesis of 1-Aryl-1H-imidazol-2-amines via Cyanamide Condensation

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The 1-aryl-1H-imidazol-2-amine framework is a privileged scaffold in medicinal chemistry and drug development. These heterocycles are integral components of numerous biologically active molecules, exhibiting a wide spectrum of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] Their prevalence in natural products and synthetic pharmaceuticals underscores the need for robust and efficient synthetic methodologies. This application note provides a detailed protocol and mechanistic insights for the preparation of 1-aryl-1H-imidazol-2-amines, focusing on a modern approach that utilizes the condensation of an in-situ generated azirine intermediate with cyanamide.

Cyanamide (H₂NCN) is a highly versatile and reactive C1 building block in organic synthesis.[2][3] Its unique structure, featuring both a nucleophilic amino group and an electrophilic nitrile group, allows it to participate in a variety of cyclization and condensation reactions to form nitrogen-rich heterocycles.[3][4] The method detailed herein leverages this reactivity to construct the target imidazole ring system in a convergent and efficient manner.

Reaction Principle and Mechanism

The synthesis of 1-aryl-1H-imidazol-2-amines can be effectively achieved through a two-bond disconnection strategy, reacting a C2-N3 fragment (cyanamide) with an N1-C4-C5 unit derived from a vinyl azide.[5] This pathway offers a high degree of regiocontrol and functional group tolerance.

The reaction proceeds through a cascade mechanism:

-

Azirine Formation: The starting vinyl azide, upon thermal or photochemical activation, undergoes intramolecular cyclization with the expulsion of dinitrogen gas (N₂) to form a highly reactive 2H-azirine intermediate.

-

Nucleophilic Attack: The amino group of cyanamide acts as a nucleophile, attacking the strained C=N bond of the 2H-azirine. This ring-opening step forms a vinyl-substituted guanidine intermediate.

-

Intramolecular Cyclization & Tautomerization: The terminal nitrogen of the guanidine moiety then undergoes an intramolecular nucleophilic attack on the vinyl carbon, leading to a 5-membered ring closure. Subsequent tautomerization of the resulting imidazoline yields the final, aromatic 1-aryl-1H-imidazol-2-amine product.[5]

This mechanistic pathway highlights the causality behind the experimental design: the initial generation of a strained, reactive intermediate (the azirine) is critical for activating the system towards reaction with the otherwise stable cyanamide molecule.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-imidazol-2-amine

This protocol is adapted from established literature procedures for the synthesis of 2-aminoimidazoles from vinyl azides and cyanamide.[5] It describes the preparation of a representative compound, 1,5-diphenyl-1H-imidazol-2-amine.

Materials and Equipment

-

Reagents:

-

1-azido-1,2-diphenylethene (1.0 mmol, 221.3 mg)

-

Cyanamide (1.2 mmol, 50.4 mg)

-

Anhydrous 1,4-Dioxane (10 mL)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexanes (for chromatography)

-

-

Equipment:

-

50 mL round-bottom flask or Schlenk tube

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware

-

Safety Precautions:

-

Organic azides are potentially explosive and should be handled with care, avoiding shock, friction, and excessive heat. Conduct the reaction behind a safety shield.

-

Cyanamide is toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dioxane is a flammable solvent and a suspected carcinogen. Handle with appropriate precautions.

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-azido-1,2-diphenylethene (1.0 mmol, 221.3 mg) and cyanamide (1.2 mmol, 50.4 mg).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.

-

Causality Check: Heating is essential to promote the thermal decomposition of the vinyl azide into the reactive 2H-azirine intermediate. The inert atmosphere prevents potential side reactions with atmospheric oxygen and moisture.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The disappearance of the starting vinyl azide spot indicates reaction progression. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Extraction:

-

Once the reaction is complete (as determined by TLC), cool the flask to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate (30 mL).

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes help remove any remaining cyanamide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate again under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude material onto the column (dry loading is often preferred for better separation).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect the fractions containing the desired product (as identified by TLC) and combine them.

-

Evaporate the solvent from the combined fractions to yield the pure 1,5-diphenyl-1H-imidazol-2-amine as a solid.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Data Presentation: Representative Examples

The described methodology is versatile and can be applied to a range of substituted vinyl azides to generate a library of 1-aryl-1H-imidazol-2-amines.

| Entry | Aryl Group (R¹) | Substituent (R²) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 1,5-Diphenyl-1H-imidazol-2-amine | 85 |

| 2 | 4-MeO-Ph | Phenyl | 1-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-2-amine | 81 |

| 3 | 4-Cl-Ph | Phenyl | 1-(4-Chlorophenyl)-5-phenyl-1H-imidazol-2-amine | 77 |

| 4 | Phenyl | 4-Me-Ph | 5-(4-Methylphenyl)-1-phenyl-1H-imidazol-2-amine | 83 |

| Data synthesized from trends reported in the literature.[5] |

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficient temperature; Deactivated starting material. | Ensure the reaction is at a full reflux. Check the purity of the starting vinyl azide. |

| Formation of Multiple Byproducts | Reaction temperature too high leading to decomposition; Presence of oxygen or water. | Lower the reflux temperature slightly if possible (e.g., by using a lower-boiling solvent like THF, though this may require longer reaction times). Ensure the system is fully under an inert atmosphere and using anhydrous solvents. |

| Difficult Purification | Streaking on TLC plate; Co-elution of impurities. | Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider an acid/base extraction during workup to remove basic or acidic impurities.[6] |

| Low Isolated Yield | Product loss during work-up or chromatography. | Ensure complete extraction from the aqueous layer. Use care during column chromatography to avoid mixing fractions. |

Experimental Workflow Visualization

The overall process from starting materials to the final characterized product can be summarized in the following workflow.

Conclusion

The condensation of cyanamide with in-situ generated 2H-azirines represents a powerful and direct strategy for synthesizing medicinally relevant 1-aryl-1H-imidazol-2-amines. This application note provides a comprehensive, self-validating protocol grounded in established chemical principles. By understanding the underlying mechanism and critical experimental parameters, researchers can effectively apply and adapt this methodology to accelerate the discovery and development of novel imidazole-based therapeutics.

References

-

Oró, J., Basile, B., Cortes, S., Shen, C., & Yamrom, T. (1984). The prebiotic synthesis and catalytic role of imidazoles and other condensing agents. Origins of Life and Evolution of the Biosphere, 14(1-4), 237-242. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

-

Kerru, N., Bhaskaruni, S. V. H. S., Gummidi, L., & Maddila, S. N. (2020). Recent advances in heterogeneous catalysts for the synthesis of imidazole derivatives. Catalysis Reviews, 63(3), 475-537. [Link]

-

Vichier-Guerre, S., Dugué, L., & Pochet, S. (2014). A convenient synthesis of 4(5)-(hetero)aryl-1H-imidazoles via microwave-assisted Suzuki–Miyaura cross-coupling reaction. Tetrahedron Letters, 55(44), 6347-6350. [Link]

-

Kroke, E., Schwarz, M., Horath-Bordon, E., Kroll, P., Noll, B., & Norman, A. D. (2001). Condensation reactions of cyanamide yielding discrete oligomers, polymers and extended networks. New Journal of Chemistry, 25(6), 789-798. [Link]

-

Qian, P., Su, J.-H., Wang, Y., Bi, M., Zha, Z., & Wang, Z. (2017). Electrocatalytic C–H/N–H Coupling of 2′-Aminoacetophenones for the Synthesis of Isatins. The Journal of Organic Chemistry, 82(12), 6434-6440. [Link]

-

Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3985-4004. [Link]

-

Sharma, V., Kumar, V., & Sharma, U. (2019). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 24(18), 3288. [Link]

-

Patsnap. (2024). What is the mechanism of Cyanamide? [Link]

-

Gümüş, M., Ceylan, Ş., & Ceylan, M. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Molecules, 26(16), 4945. [Link]

-

Saladino, R., Botta, G., & Di Mauro, E. (2016). Prebiotic Lipidic Amphiphiles and Condensing Agents on the Early Earth. Life, 6(2), 16. [Link]

-

Reddy, C. V., Grée, D., & Grée, R. (2007). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 72(19), 7418-7420. [Link]

-

Wang, L., He, W., & Zhang, Y. (2012). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. Molecules, 17(11), 12699-12709. [Link]

-

Kondhare, D. D., Khan, F. A. K., Sangshetti, J. N., & Shinde, D. B. (2021). Eco-efficient one-pot tandem synthesis of 1-aryl-1H-tetrazol-5-amine by CAN via in situ generated 1-phenylthiourea and heterocumene. Hacettepe Journal of Pharmacy and Medical Sciences, 1(1), 1-8. [Link]

-

Girek, T., Zięba, A., & Suwiński, J. (2012). The pseudo-Michael reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate. Chemistry Central Journal, 6, 128. [Link]

-

Rodríguez-Mata, M., Gotor-Fernández, V., González-Sabín, J., Rebolledo, F., & Gotor, V. (2012). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Organic & Biomolecular Chemistry, 10(3), 562-570. [Link]

-

Wu, Y., & Sun, H. (2000). 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 759-761. [Link]

-

Karataş, M. O., & Demir, B. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Journal of the Turkish Chemical Society Section A: Chemistry, 10(4), 935-946. [Link]

- WO2007079944A1 - Process for isolation of an organic amine. (2007).

Sources

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Cyanamide? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]

- 6. WO2007079944A1 - Process for isolation of an organic amine - Google Patents [patents.google.com]

Application Notes and Protocols: Solid-Phase Synthesis of Pyridine-Imidazole Libraries

Introduction: The Significance of Pyridine-Imidazole Scaffolds in Drug Discovery

The pyridine and imidazole heterocyclic systems are privileged scaffolds in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, both offer unique properties as bioisosteres of other functional groups and can engage in a variety of non-covalent interactions with biological targets.[3][4] When combined into a single molecular framework, such as in imidazopyridines, these scaffolds give rise to a chemical space rich with therapeutic potential.[1][5][6] Imidazo[1,2-a]pyridines, for instance, are found in widely prescribed anxiolytic and hypnotic drugs.[1] The structural diversity that can be achieved by substituting these core structures makes them ideal candidates for the generation of compound libraries for high-throughput screening in drug discovery programs.[2]

Solid-phase synthesis (SPS) has emerged as a powerful technology for the rapid generation of large numbers of compounds in a parallel or combinatorial fashion.[7][8] By anchoring the initial building block to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration and washing steps, thus avoiding tedious and time-consuming purification of intermediates.[7] This allows for the use of excess reagents to drive reactions to completion, a key advantage in library synthesis. This application note provides a detailed guide to the solid-phase synthesis of pyridine-imidazole libraries, outlining key strategic considerations and providing detailed experimental protocols.

Principles of Solid-Phase Synthesis for Heterocyclic Libraries

The successful solid-phase synthesis of a chemical library hinges on several key factors: the choice of a suitable solid support and linker, the development of robust and high-yielding chemical transformations that are compatible with the solid-phase format, and an efficient final cleavage step to release the target compounds from the resin.

Solid Supports and Linkers

The choice of solid support, typically a cross-linked polystyrene resin such as Merrifield or Wang resin, is crucial for the success of the synthesis. The linker is a bifunctional molecule that connects the growing compound to the solid support. A critical aspect of linker selection is its cleavage characteristics. For many applications, a "traceless" linker is desirable, where upon cleavage, no residual functionality from the linker remains on the final product.[9][10][11] Silyl linkers, for example, can be cleaved under acidic conditions, leaving behind a hydrogen atom where the linker was attached.[9][12] Photolabile linkers offer an alternative cleavage strategy using light, which can be advantageous for sensitive compounds.[13]

Synthetic Strategies on Solid Phase

The construction of the pyridine and imidazole rings on the solid support can be achieved through various synthetic routes. For pyridines, the Hantzsch synthesis and its variations are commonly employed, involving the condensation of an aldehyde, a β-ketoester, and ammonia.[14][15][16] The solid-phase synthesis of 2,4,6-trisubstituted pyridines has been described, where a 1,5-diketone intermediate is generated on the resin and subsequently cyclized.[14] For imidazoles, multicomponent reactions are particularly well-suited for library synthesis, where an aldehyde, a 1,2-dione, an amine, and an ammonium source can be combined in a single step to generate highly substituted imidazoles.[17][18]

The following workflow illustrates a general strategy for the solid-phase synthesis of a pyridine-imidazole library.

Caption: General workflow for solid-phase synthesis of a pyridine-imidazole library.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the solid-phase synthesis of a representative library of 2,4,6-trisubstituted pyridines, which can be further functionalized to introduce an imidazole moiety.

Materials and Reagents

| Reagent/Material | Supplier | Grade |

| Wang Resin | Sigma-Aldrich | 100-200 mesh, 1% DVB, 1.0 mmol/g |

| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | ACS Grade |

| Piperidine | Sigma-Aldrich | 99% |

| Acetic Anhydride | Sigma-Aldrich | 99.5% |

| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |

| Aldehydes (various) | Sigma-Aldrich | Reagent Grade |

| Chalcones (various) | Sigma-Aldrich | Reagent Grade |

| Ammonium Acetate | Sigma-Aldrich | 98% |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 99% |

| Triisopropylsilane (TIS) | Sigma-Aldrich | 98% |

| Diethyl Ether | Fisher Scientific | ACS Grade |

Protocol 1: Loading of the First Building Block (Hydroxyacetophenone) onto Wang Resin

This protocol describes the attachment of a hydroxyacetophenone derivative to Wang resin, which will serve as the foundation for the pyridine ring synthesis.

-

Resin Swelling: Swell Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) in a solid-phase synthesis vessel for 30 minutes. Drain the DCM.

-

Activation and Coupling: Dissolve the hydroxyacetophenone (3.0 mmol) and a coupling reagent such as diisopropylcarbodiimide (DIC, 3.0 mmol) in a minimal amount of DMF. Add this solution to the swollen resin.

-

Reaction: Gently agitate the resin slurry at room temperature for 12-16 hours.

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1.0 mL) and pyridine (1.0 mL) in DCM (8 mL) for 1 hour. Wash the resin as described in step 4.

-

Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines

This protocol outlines the construction of the pyridine ring on the solid support through a Claisen-Schmidt condensation followed by a Michael addition and cyclization.[14]

-

Claisen-Schmidt Condensation:

-

Swell the resin-bound hydroxyacetophenone (1.0 mmol) in a 1:1 mixture of DMF and methanol (10 mL).

-

Add an aldehyde (R¹-CHO, 5.0 mmol) and a catalytic amount of a base such as sodium methoxide.

-

Agitate the mixture at room temperature for 24 hours.

-

Wash the resin with methanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

-

Michael Addition:

-

Swell the resin-bound chalcone intermediate in a suitable solvent such as THF.

-

Add a methyl ketone (R²-COCH₃, 5.0 mmol) and a base (e.g., potassium tert-butoxide).

-

Agitate the mixture at room temperature for 24-48 hours.

-

Wash the resin as described in step 1.

-

-

Cyclization to form the Pyridine Ring:

-

Treat the resin-bound 1,5-diketone with a solution of ammonium acetate (10 mmol) in a high-boiling point solvent like acetic acid or N-methyl-2-pyrrolidone (NMP).

-

Heat the reaction mixture at 120-150 °C for 4-8 hours.

-

Cool the reaction to room temperature and wash the resin thoroughly with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).

-

The following diagram illustrates the chemical transformations on the solid support.

Caption: Solid-phase synthesis of a 2,4,6-trisubstituted pyridine.

Protocol 3: Cleavage from the Solid Support

The final step is the release of the synthesized pyridine derivatives from the solid support. The choice of cleavage cocktail is critical and depends on the linker used and the presence of acid-sensitive functional groups in the target molecules.[19][20]

-

Resin Preparation: Wash the dried resin with DCM (3 x 10 mL) to remove any residual solvents.

-

Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail. A common cocktail for acid-labile linkers like Wang is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[19] TIS acts as a scavenger to trap reactive carbocations that can cause side reactions.[21][22]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitation: Gently agitate the mixture at room temperature for 2-4 hours.

-

Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

-

Precipitation: Precipitate the cleaved product by adding the filtrate to a large volume of cold diethyl ether.

-

Purification: Collect the precipitate by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum. The crude product can be further purified by techniques such as high-performance liquid chromatography (HPLC).

Characterization

The identity and purity of the synthesized library members should be confirmed by analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Building Imidazole Scaffolds

Once a library of functionalized pyridines is obtained, the imidazole ring can be introduced. For example, a resin-bound aminopyridine can be reacted with an aldehyde and an isocyanide in a Ugi-type reaction, followed by cyclization to form the imidazopyridine scaffold. Alternatively, a diaminopyridine intermediate can be cyclized with an aldehyde to form the imidazole ring.[23][24]

The following diagram depicts a possible route to an imidazo[4,5-b]pyridine.

Caption: Formation of an imidazopyridine scaffold on a solid support.

Conclusion

Solid-phase synthesis is a highly effective methodology for the generation of pyridine-imidazole libraries for drug discovery. By carefully selecting the solid support, linker, and synthetic route, diverse libraries of these important heterocyclic compounds can be efficiently prepared. The protocols outlined in this application note provide a robust starting point for researchers entering this field. The versatility of the pyridine and imidazole cores, combined with the power of combinatorial solid-phase synthesis, offers immense opportunities for the discovery of novel therapeutic agents.

References

-

Shultz, M. J., & Kiddle, J. J. (2001). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Organic Letters, 3(22), 3591–3593. [Link]

-

Lemrová, B., Smyslová, P., Popa, I., Oždian, T., Zajdel, P., & Soural, M. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 558–565. [Link]

-

Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

Wang, Y., & Miller, R. L. (2009). A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. Organic Letters, 11(20), 4171–4174. [Link]

-

Combinatorial Chemistry Review. (2020, March 10). Traceless Linkers. Retrieved from [Link]

-

Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Retrieved from [Link]

-

Baird, E. E., & Dervan, P. B. (1996). Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids. Journal of the American Chemical Society, 118(26), 6141–6146. [Link]

-

Zhang, H., & Tumelty, D. (2000). Solid-Supported Synthesis of Imidazoles: A Strategy for Direct Resin-Attachment to the Imidazole Core. The Journal of Organic Chemistry, 65(16), 4750–4758. [Link]

-

Park, S.-J., & Lee, Y.-S. (2009). Library-directed solution- and solid-phase synthesis of 2,4-disubstituted pyridines: one-pot approach through 6π-azaelectrocyclization. Journal of Combinatorial Chemistry, 11(6), 975–981. [Link]

-

Krchnák, V., & Holladay, M. W. (2002). Traceless Solid-Phase Organic Synthesis. Chemical Reviews, 102(1), 61–92. [Link]

-

Sharma, S., & Ganesan, A. (2001). Solid phase synthesis of complex natural products and libraries thereof. Chemical Reviews, 101(7), 2015–2044. [Link]

-

Rinnová, M., Vidal, A., Nefzi, A., & Houghten, R. A. (2002). Solid-phase synthesis of 1,2,5-trisubstituted 4-imidazolidinones. Journal of Combinatorial Chemistry, 4(3), 209–213. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

Das, B., & Kumar, A. (2012). Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry, 14(5), 1318–1321. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, March). A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. [Link]

-

University of Southampton. (n.d.). Synthesis and development of novel silicon linkers for solid phase synthesis. Retrieved from [Link]

-

Bräse, S., & Degen, S. (2001). Solid-Phase Synthesis of Purines from Pyrimidines. Journal of Combinatorial Chemistry, 3(2), 143–145. [Link]

-

van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). A general and convenient synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

-

Kantam, M. L., Kumar, K. B. S., & Sreekanth, P. (2006). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 118(6), 63–67. [Link]

-

IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

-

Royal Society of Chemistry. (2022, May 20). Pyridine Synthesis. In Heterocyclic Chemistry. [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

Liu, Y., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. emolecules.com [emolecules.com]

- 8. Solid-phase DNA-encoded library synthesis: a master builder's instructions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Traceless Linkers [combichemistry.com]

- 10. Traceless solid phase synthesis of natural product inspired cis-1,2-dehydrodecalins - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. books.rsc.org [books.rsc.org]

- 16. Pyridine - Wikipedia [en.wikipedia.org]

- 17. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. journalirjpac.com [journalirjpac.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. 8696823.fs1.hubspotusercontent-na1.net [8696823.fs1.hubspotusercontent-na1.net]

- 21. peptide.com [peptide.com]

- 22. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Reagents for Regioselective N-Arylation of 2-Aminoimidazole: A Guide to Catalyst-Controlled Synthesis

An Application Guide for Medicinal Chemists